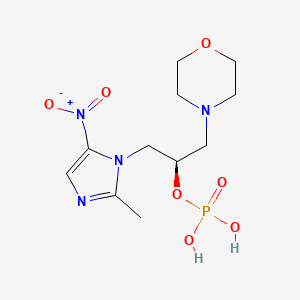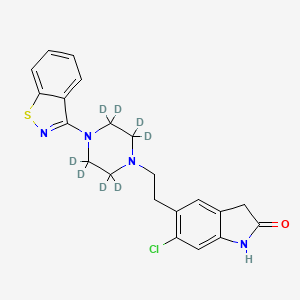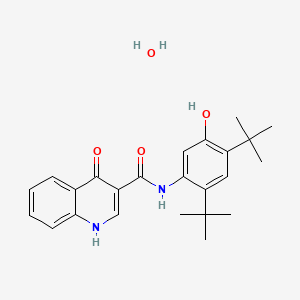
mDPR-Val-Cit-PAB-MMAE
Vue d'ensemble
Description
Le composé « mDPR-Val-Cit-PAB-MMAE » est un conjugué médicament-liaison utilisé dans les conjugués anticorps-médicaments (ADC)Ce composé est principalement utilisé dans la recherche sur le cancer et son traitement en raison de son activité antitumorale puissante .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de mDPR-Val-Cit-PAB-MMAE implique la conjugaison de la monométhylauristatine E au lien peptidique Val-Cit-PAB. Le processus commence généralement par la préparation du lien dans un solvant tel que le N,N-diméthylformamide. La monométhylauristatine E est ensuite ajoutée à la solution, qui est ensuite ajoutée goutte à goutte à des béchers contenant de l'eau .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles pour garantir une pureté et un rendement élevés. Le composé est stocké à -20°C dans des conteneurs scellés pour empêcher la dégradation .
Analyse Des Réactions Chimiques
Types de réactions
mDPR-Val-Cit-PAB-MMAE subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé.
Substitution : Le lien peptidique peut subir des réactions de substitution, modifiant sa structure chimique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers solvants comme le diméthylsulfoxyde (DMSO). Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des versions modifiées du composé d'origine, telles que des dérivés oxydés ou réduits. Ces produits peuvent avoir des activités biologiques et des propriétés différentes par rapport au composé parent .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les conjugués médicament-liaison et leurs propriétés chimiques.
Biologie : Employé dans la recherche en biologie cellulaire pour étudier les effets des inhibiteurs de la polymérisation de la tubuline sur les processus cellulaires.
Médecine : Utilisé dans la recherche sur le cancer et son traitement, en particulier dans le développement de conjugués anticorps-médicaments pour la thérapie ciblée du cancer.
Industrie : Appliqué dans l'industrie pharmaceutique pour la production de ADC et de composés connexes
Mécanisme d'action
Le mécanisme d'action de this compound implique le ciblage sélectif des cellules cancéreuses. La partie anticorps de l'ADC reconnaît et se lie à des antigènes spécifiques à la surface des cellules cancéreuses. Une fois lié, l'ADC est internalisé et le lien est clivé, libérant la monométhylauristatine E. La monométhylauristatine E inhibe ensuite la polymérisation de la tubuline, conduisant à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses .
Applications De Recherche Scientifique
mDPR-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.
Biology: Employed in cell biology research to investigate the effects of tubulin polymerization inhibitors on cellular processes.
Medicine: Utilized in cancer research and treatment, particularly in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the pharmaceutical industry for the production of ADCs and related compounds
Mécanisme D'action
The mechanism of action of mDPR-Val-Cit-PAB-MMAE involves the selective targeting of cancer cells. The antibody portion of the ADC recognizes and binds to specific antigens on the surface of cancer cells. Once bound, the ADC is internalized, and the linker is cleaved, releasing monomethyl auristatin E. Monomethyl auristatin E then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
Val-Cit-PAB-MMAE : Un autre conjugué médicament-liaison ADC avec des propriétés et des applications similaires.
MC-Val-Cit-PAB-MMAE : Un précurseur des coupleurs anticorps-médicaments avec une partie maléimidohexanoyle thio-réactive.
Fmoc-Val-Cit-PAB-MMAE : Un médicament à petite molécule qui cible sélectivement les cellules cancéreuses
Unicité
mDPR-Val-Cit-PAB-MMAE est unique en raison de sa composition spécifique de lien peptidique et de son activité antitumorale puissante. La combinaison de la monométhylauristatine E avec le lien Val-Cit-PAB offre une grande spécificité et une grande efficacité dans le ciblage des cellules cancéreuses, ce qui en fait un composé précieux dans la recherche et la thérapie du cancer .
Propriétés
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGTZXZKQAVTL-IIMIZLLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H100N12O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1289.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



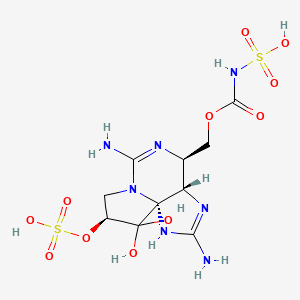
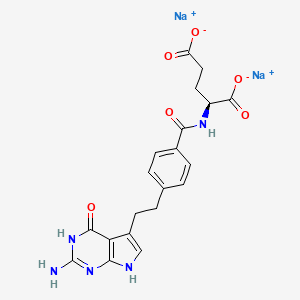
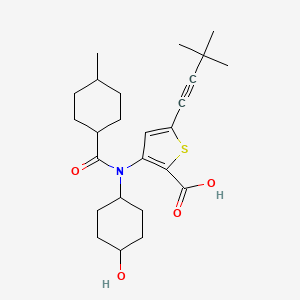
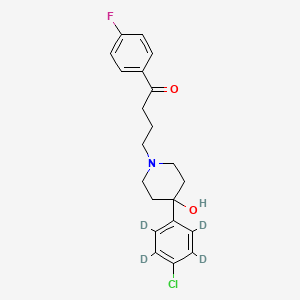
![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)

